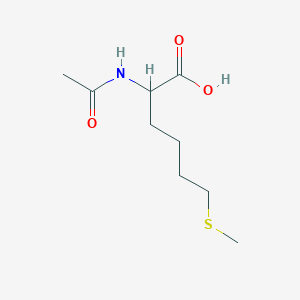

2-Acetamido-6-(methylthio)hexanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-6-methylsulfanylhexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3S/c1-7(11)10-8(9(12)13)5-3-4-6-14-2/h8H,3-6H2,1-2H3,(H,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOQFCNXDJMNKRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCCCSC)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization of 2 Acetamido 6 Methylthio Hexanoic Acid

Synthetic Methodologies for the Core Structure of 2-Acetamido-6-(methylthio)hexanoic acid

The construction of the 2-Acetamido-6-(methylthio)hexanoic acid framework can be approached through several synthetic routes. While direct synthesis of this specific compound is not extensively documented in publicly available literature, plausible pathways can be devised from established methods for the synthesis of related amino acid derivatives.

A logical and stereospecific approach to synthesize the L-enantiomer of 2-Acetamido-6-(methylthio)hexanoic acid would involve the chain extension of L-methionine. L-methionine provides the desired stereocenter at the alpha-carbon. A potential, though not explicitly documented, synthetic pathway could be conceptualized as follows:

Protection of Functional Groups: The amino and carboxylic acid groups of L-methionine would first be protected. The amino group can be protected with a standard protecting group such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). The carboxylic acid is typically converted to an ester, for instance, a methyl or ethyl ester, to prevent its interference in subsequent reactions.

Chain Extension: The protected L-methionine could undergo a homologation reaction to extend the carbon chain by two carbons. One established method for such a transformation is the Arndt-Eistert synthesis. This would involve the conversion of the protected amino acid to an acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile like water, an alcohol, or an amine would yield the homologated acid, ester, or amide, respectively.

Introduction of the Thioether: If the synthesis does not start from methionine, a key step is the introduction of the methylthio group. This can be achieved via nucleophilic substitution on a suitable halo- or tosyloxy-alkane with sodium thiomethoxide.

Deprotection and Acetylation: The final steps would involve the deprotection of the amino and carboxyl groups, followed by selective N-acetylation of the amino group. N-acetylation of amino acids is a well-established procedure, often carried out using acetic anhydride (B1165640) in a mildly basic aqueous solution or other standard acylation conditions. A process for the N-acetylation of L-methionine has been described where the reaction is carried out with acetic anhydride in the presence of aqueous alkali at a temperature between 20°C and 60°C, maintaining a pH between 6.5 and 10.0. google.com

An alternative chiral approach could involve asymmetric synthesis, where the chiral center is created during the synthesis. Enzymatic asymmetric synthesis methods are widely used for producing chiral amino acids. google.com

The introduction of the methylthio and acetamido functionalities is a critical aspect of the synthesis of 2-Acetamido-6-(methylthio)hexanoic acid.

Methylthio Group Introduction: The methylthio group can be introduced at the 6-position of a hexanoic acid derivative. This typically involves the reaction of a substrate containing a good leaving group at the 6-position, such as a halide (e.g., 6-bromohexanoic acid) or a sulfonate ester (e.g., 6-tosyloxyhexanoic acid), with a sulfur nucleophile like sodium thiomethoxide (NaSMe). The synthesis of 6-(methylthio)hexanoic acid has been reported and this compound could serve as a precursor. aablocks.combldpharm.com

Acetamido Group Introduction: The 2-acetamido group is typically introduced by acetylation of a 2-aminohexanoic acid derivative. This can be achieved using various acetylating agents. Acetic anhydride is a common choice, often used in the presence of a base to neutralize the acid byproduct. google.com Alternatively, acetyl chloride can be used, typically in a non-protic solvent with a non-nucleophilic base. The N-acetylation of amino acids is a fundamental transformation in peptide and medicinal chemistry. nih.gov For instance, the N-acylation of chitosan (B1678972) with hexanoyl chloride has been studied, providing insights into acylation reactions on amino groups in complex molecules. mdpi.com

A plausible synthetic sequence could therefore start with a 6-halo-2-aminohexanoic acid derivative, where the amino group is first protected, followed by introduction of the methylthio group, deprotection of the amino group, and finally N-acetylation.

The optimization of reaction conditions is crucial for achieving high yields and purity of the final product. Key parameters to consider include:

| Parameter | Considerations for Optimization |

| Solvent | The choice of solvent can significantly impact reaction rates and selectivity. For nucleophilic substitutions, polar aprotic solvents like DMF or DMSO are often preferred. |

| Temperature | Reaction temperatures need to be carefully controlled to ensure the desired reaction proceeds at a reasonable rate while minimizing side reactions such as elimination or decomposition. |

| Catalyst | In some steps, such as certain coupling or rearrangement reactions, the choice and loading of a catalyst can be critical for achieving high efficiency. |

| Stoichiometry | The molar ratios of reactants should be optimized to drive the reaction to completion and minimize the presence of unreacted starting materials in the product mixture. |

| pH | For reactions in aqueous media, such as N-acetylation, maintaining the optimal pH is essential for maximizing the yield and preventing side reactions like hydrolysis of the acetylating agent. google.com |

Synthesis of Analogs and Derivatives of 2-Acetamido-6-(methylthio)hexanoic acid

The synthesis of analogs and derivatives of 2-Acetamido-6-(methylthio)hexanoic acid allows for the exploration of structure-activity relationships and the development of compounds with modified properties.

Modifications at the N-acetyl and methylthio groups can lead to a diverse range of analogs.

N-Acylated Derivatives: Instead of an acetyl group, other acyl groups can be introduced at the 2-amino position. This can be achieved by using different acid chlorides or anhydrides in the acylation step. For example, reacting the corresponding 2-amino-6-(methylthio)hexanoic acid with propionyl chloride or benzoyl chloride would yield the N-propionyl and N-benzoyl derivatives, respectively. The synthesis of various N-alkyl amino acids has been extensively reviewed, providing a toolbox for such modifications. monash.edu

Methylthio-Modified Derivatives: The methylthio group can be modified to explore the impact of different sulfur oxidation states or alkyl substituents.

Oxidation: The thioether can be oxidized to the corresponding sulfoxide (B87167) or sulfone using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). The oxidation of methionine residues in proteins is a well-studied process and similar conditions could be applied. nih.gov

S-Alkylation: The thioether can be alkylated to form a sulfonium (B1226848) salt. This is analogous to the biological activation of methionine to S-adenosylmethionine. nih.gov

Modifications to the hexanoic acid backbone can involve altering the chain length, introducing unsaturation, or adding substituents.

Chain Length Variation: Homologs with shorter or longer carbon chains can be synthesized using appropriate starting materials. For example, starting from 5-aminopentanoic acid or 7-aminoheptanoic acid derivatives would lead to analogs with different chain lengths.

Introduction of Unsaturation: A double or triple bond can be introduced into the hexanoic acid chain through elimination reactions or by starting with unsaturated precursors.

Substitution on the Backbone: Additional substituents, such as hydroxyl, alkyl, or aryl groups, can be introduced at various positions on the hexanoic acid chain. The synthesis of 6-oxo-4-phenyl-hexanoic acid derivatives has been reported, showcasing methods for introducing substituents onto the hexanoic acid framework. researchgate.net The synthesis of various 6-amino-2-substituted hexanoic acids has also been developed, providing routes to diverse analogs. researchgate.net

The following table summarizes some potential modifications and the corresponding synthetic strategies:

| Modification | Synthetic Strategy | Potential Precursors |

| N-Deacetylation | Acid or enzymatic hydrolysis of the amide bond. | 2-Acetamido-6-(methylthio)hexanoic acid |

| Oxidation of Thioether | Controlled oxidation with H₂O₂ or m-CPBA. | 2-Acetamido-6-(methylthio)hexanoic acid |

| Chain Shortening | Synthesis starting from a shorter amino acid derivative. | e.g., 5-Amino-pentanoic acid derivative |

| Chain Elongation | Synthesis starting from a longer amino acid derivative. | e.g., 7-Amino-heptanoic acid derivative |

Synthesis of Amidation and Esterification Products

The synthesis of amidation and esterification products from a carboxylic acid such as 2-Acetamido-6-(methylthio)hexanoic acid would typically involve standard peptide coupling or esterification protocols.

Amidation: The formation of an amide bond from the carboxylic acid moiety of 2-Acetamido-6-(methylthio)hexanoic acid would necessitate activation of the carboxyl group, followed by reaction with a primary or secondary amine. Common activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and minimize racemization at the alpha-carbon. The general reaction would proceed by mixing the carboxylic acid with the activating agents and then introducing the desired amine.

Esterification: Esterification of 2-Acetamido-6-(methylthio)hexanoic acid could be achieved through several methods. The Fischer-Speier esterification, involving heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is a classic approach. Alternatively, reaction with an alkyl halide under basic conditions can yield the corresponding ester. For more sensitive substrates, milder methods such as the use of diazomethane or coupling reagents like DCC with an alcohol and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) are employed.

While numerous studies describe these general transformations for various carboxylic acids, no specific examples detailing the synthesis of amide or ester derivatives of 2-Acetamido-6-(methylthio)hexanoic acid were found in the reviewed literature.

Incorporation into Complex Molecular Architectures (e.g., Pyrimidine (B1678525) Derivatives, Bicyclomycins)

The incorporation of 2-Acetamido-6-(methylthio)hexanoic acid into more complex molecular frameworks like pyrimidine derivatives or bicyclomycins would represent a significant synthetic challenge.

Pyrimidine Derivatives: The synthesis of pyrimidines typically involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a compound containing an N-C-N fragment, such as an amidine or urea. wikipedia.org To incorporate 2-Acetamido-6-(methylthio)hexanoic acid, it would likely need to be modified first to contain one of these functionalities. For instance, the carboxylic acid could be converted to an amidine, which could then be used in a pyrimidine synthesis. Alternatively, the amino group of the amino acid could potentially be part of a precursor that undergoes cyclization. Some methods for synthesizing pyrimidine derivatives involve the use of amino acids in multicomponent reactions. researchgate.net However, no literature specifically describes the use of 2-Acetamido-6-(methylthio)hexanoic acid in the synthesis of pyrimidine derivatives.

Bicyclomycins: Bicyclomycin (B1666983) is a complex antibiotic characterized by a bicyclic diketopiperazine core. Its synthesis is a multi-step process. The incorporation of a modified amino acid like 2-Acetamido-6-(methylthio)hexanoic acid would require its integration into the diketopiperazine-forming steps. This would likely involve preparing a suitably protected derivative of the amino acid for use in peptide coupling reactions to form a linear dipeptide precursor, which would then be cyclized. The specific stereochemistry required for bicyclomycin activity would add another layer of complexity. No published synthetic routes detailing the incorporation of 2-Acetamido-6-(methylthio)hexanoic acid into a bicyclomycin scaffold were identified.

Advanced Synthetic Techniques and Catalyst Development for 2-Acetamido-6-(methylthio)hexanoic acid and its Analogs

Advanced synthetic techniques and catalyst development are constantly evolving to provide more efficient, selective, and sustainable methods for organic synthesis. For a molecule like 2-Acetamido-6-(methylthio)hexanoic acid, several areas of modern catalysis could be relevant.

Catalytic Amidation and Esterification: Recent research has focused on the development of catalytic methods for amide and ester formation that avoid the use of stoichiometric activating agents, which generate significant waste. researchgate.net Transition metal catalysts and organocatalysts have been developed for the direct condensation of carboxylic acids with amines or alcohols. These methods, however, have not been specifically applied to 2-Acetamido-6-(methylthio)hexanoic acid in the published literature.

C-H Functionalization: A major area of modern synthetic chemistry is the direct functionalization of C-H bonds. youtube.com For 2-Acetamido-6-(methylthio)hexanoic acid, this could potentially allow for the modification of the hexyl chain without the need for pre-installed functional groups. For example, a catalyst could be developed to selectively oxidize a specific C-H bond on the backbone, which could then be further derivatized. This remains a speculative application as no such research has been reported for this specific molecule.

Biocatalysis: Enzymes are increasingly used as catalysts in organic synthesis due to their high selectivity and mild reaction conditions. symeres.com For example, lipases could be used for the selective esterification or amidation of 2-Acetamido-6-(methylthio)hexanoic acid. Specific enzymes could also potentially be engineered to perform other transformations on the molecule. While the synthesis of methionine analogs using enzymes has been explored, nih.govuni-freiburg.de no biocatalytic studies on 2-Acetamido-6-(methylthio)hexanoic acid were found.

Structural Characterization and Spectroscopic Analysis in Research

Advanced Spectroscopic Techniques for Elucidating Molecular Structure

Spectroscopic methods are indispensable for determining the precise molecular architecture of "2-Acetamido-6-(methylthio)hexanoic acid".

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules. For "2-Acetamido-6-(methylthio)hexanoic acid", ¹H-NMR would provide information on the number of different types of protons and their neighboring environments, while ¹³C-NMR would reveal the number and electronic environments of the carbon atoms in the molecule.

Although specific experimental data for this compound is not widely published, a hypothetical analysis based on its structure would anticipate characteristic signals for the acetyl methyl group, the methine proton at the C2 position, the methylene (B1212753) groups of the hexanoic acid chain, and the methyl group of the methylthio moiety. The chemical shifts and coupling patterns of these signals would be key to confirming the compound's structure. For instance, studies on N-acetyl-DL-methionine, a related compound, provide a basis for predicting the chemical shifts for the acetyl and methylthio groups. nbinno.com

Hypothetical ¹H-NMR and ¹³C-NMR Data for 2-Acetamido-6-(methylthio)hexanoic acid

| Assignment | Hypothetical ¹H-NMR Shift (ppm) | Hypothetical ¹³C-NMR Shift (ppm) |

| COOH | 10-12 | 175-180 |

| NH | 7-8 | - |

| CH (C2) | 4.0-4.5 | 50-55 |

| CH₂ (C3) | 1.6-1.8 | 30-35 |

| CH₂ (C4) | 1.3-1.5 | 25-30 |

| CH₂ (C5) | 1.5-1.7 | 30-35 |

| CH₂ (C6) | 2.4-2.6 | 35-40 |

| S-CH₃ | 2.0-2.2 | 15-20 |

| CO-CH₃ | 1.9-2.1 | 20-25 |

Note: This table is predictive and not based on reported experimental data.

Mass Spectrometry (MS) Applications (e.g., HRMS-ESI, GC-MS/MS, GC×GC/TOF-MS)

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. High-resolution mass spectrometry with electrospray ionization (HRMS-ESI) would be used to accurately determine the molecular formula of "2-Acetamido-6-(methylthio)hexanoic acid".

Techniques such as gas chromatography-mass spectrometry (GC-MS) are frequently used for the analysis of N-acetylated amino acids, often after a derivatization step to increase volatility. nih.govresearchgate.netmdpi.com Tandem mass spectrometry (MS/MS) would provide detailed structural information by fragmenting the parent ion and analyzing the resulting daughter ions. The fragmentation pattern would be expected to show characteristic losses, such as the acetyl group and cleavage at the thioether bond. Studies on the characterization of isomeric acetyl amino acids by LC/MS/MS have demonstrated the power of this technique in distinguishing between closely related structures through specific fragment ions. nih.gov

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for the separation of "2-Acetamido-6-(methylthio)hexanoic acid" from complex mixtures and for its quantification.

Gas Chromatography (GC) and Coupled Techniques (e.g., GC-MS, HS-SPME-GC-MS, GC-FPD)

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds. For a compound like "2-Acetamido-6-(methylthio)hexanoic acid", derivatization, such as silylation or esterification, is typically required to increase its volatility and thermal stability for GC analysis. nih.govacs.org The choice of column, typically a polar stationary phase, is critical for achieving good separation of N-acetylated amino acids. acs.org Flame photometric detection (FPD) could also be a selective and sensitive method for this compound due to the presence of sulfur.

Liquid Chromatography (LC) and High-Resolution Mass Spectrometry Coupling (e.g., LC-HRMS, HILIC, RPLC)

Liquid chromatography (LC) is a versatile technique for separating non-volatile compounds in their native form. Reversed-phase liquid chromatography (RPLC) is a common mode used for the separation of amino acid derivatives. rsc.orgnih.gov Hydrophilic interaction liquid chromatography (HILIC) offers an alternative separation mechanism that is well-suited for polar compounds like amino acids and their derivatives. nih.gov

Coupling LC with high-resolution mass spectrometry (LC-HRMS) provides a highly sensitive and selective method for both the identification and quantification of "2-Acetamido-6-(methylthio)hexanoic acid" in complex biological or chemical matrices. nih.govmtoz-biolabs.comacs.org This approach allows for the accurate mass measurement of the intact molecule and its fragments, confirming its identity and enabling precise quantification.

Capillary Electrophoresis for Enzymatic Reaction Analysis

Capillary electrophoresis (CE) is a high-efficiency separation technique that is particularly well-suited for the analysis of charged species and for monitoring enzymatic reactions. nih.govcreative-proteomics.comspringernature.com Given that "2-Acetamido-6-(methylthio)hexanoic acid" is an amino acid derivative, it possesses ionizable groups, making it amenable to CE analysis.

CE can be used to monitor the enzymatic synthesis or degradation of this compound with high speed and low sample consumption. For example, methods have been developed to study the activity of enzymes involved in the metabolism of methionine and other amino acids. nih.govcreative-proteomics.com The high resolving power of CE allows for the separation of the substrate, product, and any by-products of an enzymatic reaction in a single run.

Unable to Generate Article Due to Lack of Specific Research Data

The search results primarily contained information on structurally related but distinct molecules. These included various derivatives of hexanoic acid and other compounds containing acetamido or methylthio groups, but not the specific combination and structure of "2-Acetamido-6-(methylthio)hexanoic acid." Using data from these related compounds would not adhere to the strict requirement of focusing solely on the specified molecule and would lead to an inaccurate and misleading article.

Given the constraints to provide a thorough, informative, and scientifically accurate article based on the provided outline, and the lack of specific data for "2-Acetamido-6-(methylthio)hexanoic acid" in the conducted search, it is not possible to fulfill this request at this time. Further research and publication on this specific compound would be necessary to provide the level of detail required.

Chemical Reactivity and Derivatization Studies

Reactivity of the Methylthio Group

The sulfur-containing side chain is a key site for selective chemical modifications, primarily through oxidation and other sulfur-mediated transformations.

Oxidation Reactions (e.g., with sodium metaperiodate)

The thioether group of 2-Acetamido-6-(methylthio)hexanoic acid and related compounds is susceptible to oxidation, yielding the corresponding sulfoxide (B87167) and sulfone derivatives. Sodium metaperiodate (NaIO4) is a commonly employed reagent for the selective oxidation of sulfides to sulfoxides. nih.gov This transformation is significant as the oxidation state of the sulfur atom can modulate the biological activity and physicochemical properties of the molecule.

The oxidation of N-acetylmethionine, a close analog, with sodium periodate (B1199274) has been studied, demonstrating the feasibility of this reaction. nih.gov The reaction proceeds under mild conditions and offers good selectivity for the formation of the sulfoxide over the sulfone. nih.gov

Table 1: Oxidation of N-Acetylmethionine with Sodium Periodate This table presents data for N-acetylmethionine as a model for 2-Acetamido-6-(methylthio)hexanoic acid.

| Oxidizing Agent | Substrate | Product | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Sodium metaperiodate | N-Acetylmethionine | N-Acetylmethionine sulfoxide | Aqueous solution, pH variation | Rate dependent on pH | nih.gov |

Sulfur-Mediated Transformations

Beyond simple oxidation, the methylthio group can participate in more complex transformations. These can include the formation of sulfonium (B1226848) salts by reaction with alkyl halides, which can then undergo further reactions. While specific studies on 2-Acetamido-6-(methylthio)hexanoic acid are limited, the general reactivity of thioethers suggests potential for such derivatizations. Research on N-acetylmethionine has shown that the sulfur radical cation can undergo competing deprotonation and decarboxylation reactions. mdpi.comresearchgate.net

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile handle for a variety of chemical modifications, including the formation of esters and amides.

Esterification and Amidation Reactions

The carboxylic acid functionality can be readily converted to its corresponding esters and amides through standard synthetic methodologies. Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification). chemguide.co.ukyoutube.com Amidation can be accomplished by activating the carboxylic acid, for example, by converting it to an acid chloride, followed by reaction with an amine. chemrevise.orgyoutube.comlibretexts.org

Table 2: Representative Esterification and Amidation Reactions of N-Protected Amino Acids This table presents general methods applicable to 2-Acetamido-6-(methylthio)hexanoic acid.

| Reaction Type | Reagents | Product Type | General Conditions | Reference |

|---|---|---|---|---|

| Esterification | Alcohol, Acid catalyst (e.g., H2SO4) | Ester | Heating | chemguide.co.uk |

| Amidation | 1. Thionyl chloride (SOCl2) 2. Amine | Amide | Two-step reaction | youtube.com |

| Amidation | Amine, Coupling agent (e.g., DCC) | Amide | Mild conditions | libretexts.org |

Reactions with Amines and Hydrazine (B178648) Derivatives

The activated carboxylic acid of 2-Acetamido-6-(methylthio)hexanoic acid can react with a wide range of amines to form the corresponding amides. Furthermore, reaction with hydrazine and its derivatives can lead to the formation of hydrazides. These hydrazides can be important intermediates for the synthesis of various heterocyclic compounds. The Wolff-Kishner reduction, which involves the formation of a hydrazone followed by treatment with base, is a classic reaction for the deoxygenation of ketones and aldehydes, and while not directly applicable to the carboxylic acid, it highlights the reactivity of hydrazine. libretexts.org More relevant is the direct reaction of esters or activated carboxylic acids with hydrazine to form hydrazides, which can then undergo further transformations, such as cyclization reactions. rsc.org

Reactivity of the Acetamido Group

The acetamido group is generally stable but can undergo hydrolysis under acidic or basic conditions to yield the corresponding amino acid. This deacetylation can be a useful synthetic step to liberate the free amine for further functionalization. Studies on N-acetylated amino acids have explored conditions for the removal of the acetyl group. mdpi.com Additionally, the nitrogen of the acetamido group can, under certain conditions, participate in intramolecular reactions, such as the formation of lactams, particularly if the alkyl chain length is favorable for cyclization. researchgate.net

In-Depth Analysis of Chemical Reactivity and Stereochemistry of 2-Acetamido-6-(methylthio)hexanoic acid Remains Limited in Publicly Available Research

The investigation sought to elaborate on the stereochemical considerations in chemical transformations involving this molecule, with a focus on retention and inversion of stereochemistry, as well as diastereoselective and enantioselective synthesis. However, the search did not yield any dedicated studies or datasets that would allow for a thorough analysis as per the requested outline.

General principles of amino acid chemistry suggest that the stereocenter at the alpha-carbon would be a key determinant in the stereochemical outcome of reactions. Transformations involving the carboxylic acid or the acetamido group could potentially proceed with either retention or inversion of stereochemistry, depending on the reaction mechanism (e.g., SN1 vs. SN2 type reactions at the alpha-carbon if it were involved). However, without specific examples from the literature for 2-Acetamido-6-(methylthio)hexanoic acid, any discussion would be purely speculative and not based on documented research findings for this particular compound.

Similarly, while methods for the diastereoselective and enantioselective synthesis of amino acids and their derivatives are well-established, their specific application to produce stereoisomers of 2-Acetamido-6-(methylthio)hexanoic acid is not described in the available literature. Such syntheses often involve chiral auxiliaries, asymmetric catalysis, or enzymatic resolutions, but no publications were found that apply these techniques to the target molecule.

Consequently, the creation of detailed research findings and data tables for the specified sections and subsections is not possible at this time due to the absence of published data. Further experimental research would be required to elucidate the chemical reactivity and stereochemical behavior of 2-Acetamido-6-(methylthio)hexanoic acid.

Functional and Biological Implications in Academic Research

Investigation of Enzymatic Interactions and Substrate Specificity

There is no direct research available on the binding mechanisms between 2-Acetamido-6-(methylthio)hexanoic acid and β-(1→4)-galactosyltransferase. However, studies on β-(1,4)-galactosyltransferase (β4Gal-T) reveal that this enzyme typically transfers galactose from a UDP-galactose donor to an acceptor containing N-acetylglucosamine (GlcNAc). nih.govnih.gov The specificity of β4Gal-T is influenced by the structure of the acceptor substrate. researchgate.net For instance, bovine β4Gal-T can utilize donors other than UDP-galactose, such as UDP-glucose and UDP-GalNAc, demonstrating some flexibility in its substrate recognition. nih.gov The enzyme's active site accommodates the N-acetyl group of GlcNAc, and modifications to the hexanoic acid backbone, such as the introduction of a methylthio group at the 6-position in 2-Acetamido-6-(methylthio)hexanoic acid, would likely influence its ability to act as a substrate. Without experimental data, it is not possible to determine if it would be a substrate, an inhibitor, or have no interaction with β-(1→4)-galactosyltransferase.

Currently, there is no documented evidence of 2-Acetamido-6-(methylthio)hexanoic acid serving as an intermediate in established biochemical pathways. The biosynthesis of related acetamido-dideoxy-hexoses in bacteria often starts from UDP-D-N-acetylglucosamine. nih.gov For example, the biosynthesis of 2-acetamido-2,6-dideoxy-L-hexoses involves a series of enzymatic steps including dehydration and reduction. nih.gov A structurally similar compound, 2-hydroxy-4-(methylthio)butanoic acid, is known to be a precursor for the synthesis of L-methionine in chicks through a stereospecific pathway involving L-2-hydroxy acid oxidase and D-2-hydroxy acid dehydrogenase. nih.gov Whether 2-Acetamido-6-(methylthio)hexanoic acid plays a role in similar or different pathways remains uninvestigated.

Modulatory Effects on Biochemical Processes

The impact of 2-Acetamido-6-(methylthio)hexanoic acid on fatty acid metabolism, gluconeogenesis, or reverse β-oxidation has not been reported in the scientific literature. In general, fatty acid metabolism is a complex process involving synthesis and degradation. In the nematode Caenorhabditis elegans, fatty acid oxidation products like acetyl-CoA can be utilized for gluconeogenesis, the process of generating glucose from non-carbohydrate substrates. nih.gov This is particularly important during stages like the dauer larva, which rely on stored fats for energy. nih.gov The reverse β-oxidation (rBOX) pathway is a synthetic biological pathway used to elongate carbon chains, but the involvement of compounds like 2-Acetamido-6-(methylthio)hexanoic acid has not been explored in this context.

There is no information regarding the influence of 2-Acetamido-6-(methylthio)hexanoic acid on signal transduction pathways. Signal transduction involves the transmission of molecular signals from a cell's exterior to its interior, culminating in a cellular response. wikipedia.org The presence of a thioether group in the molecule is of interest, as thiol-containing molecules can be involved in redox signaling and can modulate the activity of signaling proteins. pnas.orgmasterorganicchemistry.com For example, the cellular redox state, influenced by the balance of thiols and their oxidized counterparts, can affect pathways like those mediated by Janus kinases (JAKs). pnas.org However, any specific role for 2-Acetamido-6-(methylthio)hexanoic acid in such processes is purely speculative without direct research.

Occurrence and Significance in Specific Biological Systems (e.g., Trypanosoma brucei, Caenorhabditis elegans)

There are no reports of the natural occurrence or synthetic introduction of 2-Acetamido-6-(methylthio)hexanoic acid in Trypanosoma brucei or Caenorhabditis elegans.

Trypanosoma brucei, the parasite responsible for African sleeping sickness, has a well-studied lipid metabolism. It can synthesize fatty acids de novo and also scavenge them from its host. frontiersin.orgnih.govnih.gov Fatty acids are crucial for the parasite, particularly for the synthesis of the glycosylphosphatidylinositol (GPI) anchor of its variant surface glycoproteins (VSGs), which are essential for immune evasion. clemson.edu The de novo synthesis pathway in T. brucei is capable of producing a range of fatty acids. scispace.com

In Caenorhabditis elegans, lipid metabolism is a key area of research for understanding aging, obesity, and other metabolic processes. nih.govelifesciences.org The nematode can synthesize a variety of fatty acids and also obtains them from its bacterial diet. nih.gov These fatty acids are integral to cell membranes and also serve as signaling molecules.

The significance, if any, of 2-Acetamido-6-(methylthio)hexanoic acid in these or any other biological systems is currently unknown.

Exploration of Structure-Activity Relationships (SAR) for Derivatives

The exploration of the structure-activity relationships (SAR) of derivatives of 2-Acetamido-6-(methylthio)hexanoic acid is a critical area of academic research, aimed at understanding how modifications to its chemical structure influence its biological activity. While direct and extensive SAR studies on this specific molecule are not widely published, its structural components—an N-acetylated amino acid backbone, a hexanoic acid chain, and a terminal methylthio group—suggest its potential as a modulator of various biological targets, particularly zinc-dependent enzymes such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). The principles of medicinal chemistry and existing knowledge of inhibitor design for these enzyme families can be used to hypothesize the SAR for derivatives of this compound.

The core scaffold of 2-Acetamido-6-(methylthio)hexanoic acid presents several points for chemical modification to probe its interaction with a biological target. These include the acetamido group, the carboxylic acid, the six-carbon linker, and the terminal methylthio moiety. By systematically altering these parts of the molecule, researchers can elucidate the key structural features required for optimal potency and selectivity.

A primary-level SAR investigation would involve the synthesis and biological evaluation of a series of analogs where each part of the parent molecule is systematically altered. The following subsections outline a hypothetical SAR exploration for derivatives of 2-Acetamido-6-(methylthio)hexanoic acid, based on established principles of medicinal chemistry for enzyme inhibitors.

Modifications of the Carboxylic Acid Group

The carboxylic acid is a potential zinc-binding group (ZBG), crucial for coordinating with the zinc ion in the active site of metalloenzymes. Its modification is a key strategy in SAR studies.

| Derivative | Modification | Hypothesized Impact on Activity |

| 1a | Esterification (e.g., methyl ester) | Reduced activity; masks the zinc-binding group. |

| 1b | Amidation (e.g., primary amide) | Reduced activity; alters the chelating properties. |

| 1c | Replacement with hydroxamic acid | Potential for increased activity against HDACs. |

| 1d | Replacement with a thiol group | May alter selectivity and potency for different metalloenzymes. |

This table is interactive. Users can sort and filter the data based on the modification type.

Alterations of the Acetamido Group

The acetamido group can form important hydrogen bonds within an enzyme's active site. Modifications here can impact binding affinity and selectivity.

| Derivative | Modification | Hypothesized Impact on Activity |

| 2a | N-propionyl group | May enhance hydrophobic interactions. |

| 2b | N-benzoyl group | Could introduce aromatic interactions, potentially increasing potency. |

| 2c | Removal of the acetyl group (amino acid) | Likely to significantly decrease activity due to loss of key interactions. |

This table is interactive. Users can sort and filter the data based on the modification type.

Variation of the Hexanoic Acid Linker

The length and rigidity of the linker region are critical for correctly positioning the functional groups within the active site.

| Derivative | Modification | Hypothesized Impact on Activity |

| 3a | Shorter chain (e.g., butanoic acid) | May result in suboptimal positioning and reduced activity. |

| 3b | Longer chain (e.g., octanoic acid) | Could lead to steric clashes or unfavorable conformations. |

| 3c | Introduction of unsaturation (e.g., a double bond) | Increases rigidity and may improve binding affinity. |

This table is interactive. Users can sort and filter the data based on the modification type.

Modifications of the Methylthio Group

The terminal methylthio group can be modified to explore its contribution to binding, which may involve hydrophobic interactions or coordination with the enzyme. The sulfur atom's ability to act as a Lewis base could be significant in certain enzymatic contexts. For instance, in the context of HDAC inhibitors, a 2-methylthiobenzamide has been shown to be a strong chelator for the zinc ion. nih.gov

| Derivative | Modification | Hypothesized Impact on Activity |

| 4a | Oxidation to sulfoxide (B87167) or sulfone | Increases polarity and may alter binding mode and selectivity. |

| 4b | Replacement with a larger alkylthio group (e.g., ethylthio, propylthio) | Probes the size of the hydrophobic pocket. |

| 4c | Replacement with a phenylthio group | Introduces a bulky aromatic group that could enhance binding through pi-stacking interactions. |

This table is interactive. Users can sort and filter the data based on the modification type.

Q & A

Q. What are the optimal synthetic routes for 2-Acetamido-6-(methylthio)hexanoic acid, and how can computational tools improve retrosynthesis planning?

- Methodological Answer : Retrosynthetic analysis using databases like PISTACHIO , Reaxys , and BKMS_METABOLIC can predict feasible pathways. For example, Template_relevance models combined with heuristic plausibility scoring (min. plausibility = 0.01) prioritize routes with high synthetic feasibility. Computational tools also evaluate precursor availability and reaction yields, enabling efficient route selection .

| Key Parameters for Synthesis Planning | |---|---| | Precursor Scoring Model | Template_relevance | | Database Sources | Pistachio, BKMS_METABOLIC, Reaxys | | Top-N Results to Graph | 6 | | Plausibility Threshold | 0.01 |

Q. How can mass spectrometry (MS) and UV-Vis spectroscopy be applied to characterize this compound and its derivatives?

- Methodological Answer : High-resolution MS (e.g., Orbitrap Fusion Lumos with ETD) provides accurate mass determination (e.g., observed mass error < 5 ppm). For structural confirmation, MS/MS fragmentation patterns in positive/negative ion modes are analyzed. UV-Vis spectra (e.g., λmax at 280 nm for conjugated systems) help identify chromophores in derivatives .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer : Cell-free assays (e.g., enzyme inhibition studies using purified targets) or cell-based viability assays (e.g., MTT assays) are recommended. For example, analogs like hexanoic acid derivatives are tested for interactions with dipeptidyl peptidase-IV (DPP-IV) to assess therapeutic potential .

Advanced Research Questions

Q. How can contradictory data on biological activity between similar compounds (e.g., hexanoic acid derivatives) be resolved?

- Methodological Answer : Conduct comparative dose-response studies under standardized conditions (pH, temperature, solvent). For instance, discrepancies in chain elongation efficiency (C2 vs. C6 production in Clostridium sp. JS66) were resolved by optimizing trace metal availability (e.g., selenium, tungsten) and enzyme overexpression (thiolase) .

Q. What metabolic engineering strategies enhance microbial production of C6 compounds like 2-Acetamido-6-(methylthio)hexanoic acid?

- Methodological Answer : Overexpress key enzymes (e.g., thiolase for chain elongation) and use mixotrophic fermentation (e.g., glucose + syngas) to boost acetyl-CoA pools. In Clostridium sp. JS66, this approach increased hexanoic acid titers to 113 mg/L .

| Key Enzymes in C6 Production | |---|---| | Thiolase | Chain elongation | | AAD/ADH | Alcohol/acid interconversion | | Co-factor Dependency | Selenium, Tungsten |

Q. How do enzymatic interactions (e.g., with alcohol dehydrogenase) influence the compound’s stability or toxicity?

- Methodological Answer : Use enzyme kinetics assays (e.g., Michaelis-Menten parameters) to quantify ADH-mediated oxidation. Toxicity is assessed via in vitro cytotoxicity assays (e.g., lactate dehydrogenase release) and in silico ADMET predictions (e.g., skin irritation potential, H315/H319 hazard codes) .

Q. What analytical challenges arise in quantifying trace impurities during synthesis, and how are they addressed?

- Methodological Answer : Liquid chromatography-tandem MS (LC-MS/MS) with multiple reaction monitoring (MRM) detects impurities at ppm levels. For example, hexanoic acid derivatives require rigorous control of residual fatty acids, which form hydrogen-bonded complexes during extraction .

Data Contradiction & Validation

Q. How to validate conflicting reports on the compound’s antioxidant activity?

- Methodological Answer : Use standardized antioxidant assays (e.g., DPPH radical scavenging, FRAP) with positive controls (e.g., ascorbic acid). Compare results across cell lines (e.g., HEK293 vs. HepG2) to identify cell-type-specific effects .

Q. Why do synthetic yields vary between laboratories, and how can reproducibility be improved?

- Methodological Answer : Variability often stems from differences in precursor purity or reaction conditions (e.g., solvent polarity, temperature). Reproducibility is enhanced by using AI-driven reaction condition optimization (e.g., Reaxys_BIOCATALYSIS models) and adhering to FAIR data principles .

Safety & Compliance

Q. What safety protocols are critical when handling methylthio-containing compounds?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.